molecular formula C9H10FN3OS B2657754 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 116850-73-8

2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No. B2657754
M. Wt: 227.26
InChI Key: QUNMAWSUCYXCMT-UHFFFAOYSA-N
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Patent
US05260450

Procedure details

To a stirred room temperature suspension of 4-methylthiosemicarbazide (7.9 g, 7.5×10-2 mole) and CHCl3 (190 ml), 2-fluorobenzoyl chloride (9.4 ml, 7.9×10-2 mole) was added dropwise. After stirring overnight at room temperature, the precipitate was collected by filtration and the product was washed with two portions of Et2O. Drying by suction gave a colorless powder which was used without further purification in the subsequent cyclization step.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>C(Cl)(Cl)Cl>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH:5][NH:4][C:3]([NH:2][CH3:1])=[S:6])=[O:11]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
9.4 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
the product was washed with two portions of Et2O
CUSTOM
Type
CUSTOM
Details
Drying by suction
CUSTOM
Type
CUSTOM
Details
gave a colorless powder which
CUSTOM
Type
CUSTOM
Details
was used without further purification in the subsequent cyclization step

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=O)NNC(=S)NC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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